REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)=[N+]=[N-].C(O)(=O)C.O.[H][H]>O1CCOCC1.[Pd]>[NH2:1][CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1
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Name
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ethyl 4-(4-azidopiperidin-1-yl)benzoate
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Quantity
|
7.62 g
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Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
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CONCENTRATION
|
Details
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concentrated
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Type
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ADDITION
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Details
|
0.5 M HCl (500 mL) was added
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Type
|
WASH
|
Details
|
The solution was washed with ethyl acetate (2×300 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×300 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |